molecular formula C22H27N3O2S2 B2760472 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234904-40-5

2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2760472
CAS No.: 1234904-40-5
M. Wt: 429.6
InChI Key: YLLAOZMQELLUCK-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of 2-(methylthio)nicotinic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Piperidine Derivative Formation: The acid chloride is reacted with 4-piperidinemethanol to form the nicotinoyl-piperidine intermediate.

    Benzamide Formation: The final step involves coupling the nicotinoyl-piperidine intermediate with 2-(ethylthio)benzoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether groups (ethylthio and methylthio) in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄) to reduce any carbonyl groups present.

    Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Halogenation, nitration, and sulfonation are typical electrophilic substitutions for the benzamide ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nicotinoyl and piperidine moieties, which are common in bioactive molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly leading to the discovery of new drugs for treating diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the presence of the nicotinoyl group suggests it might interact with nicotinic acetylcholine receptors or other similar targets. The piperidine ring could enhance binding affinity and specificity, while the thioether groups might influence the compound’s pharmacokinetics and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
  • 2-(Ethylthio)-N-((1-(2-(ethylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is unique due to the specific combination of ethylthio and methylthio substituents. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-3-29-19-9-5-4-7-17(19)20(26)24-15-16-10-13-25(14-11-16)22(27)18-8-6-12-23-21(18)28-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLAOZMQELLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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